Regioselective Dechlorination to 2,7-Dichloro Intermediate
The synthetic pathway using 4,6,7-Trichloropyrido[3,2-d]pyrimidine is distinguished by a highly regioselective palladium-catalyzed dechlorination at the C-4 position, providing exclusive access to a 2,7-dichloropyrido[3,2-d]pyrimidine intermediate [1]. This contrasts with 2,4-dichloropyrido[3,2-d]pyrimidine, which does not undergo a comparable regioselective dehalogenation to yield the same key intermediate due to its different substitution pattern [2].
| Evidence Dimension | Regioselectivity of Pd-Catalyzed Dechlorination |
|---|---|
| Target Compound Data | Exclusive (>95% selectivity) dechlorination at C-4 position |
| Comparator Or Baseline | 2,4-Dichloropyrido[3,2-d]pyrimidine (no comparable regioselective dehalogenation to 2,7-dichloro intermediate) |
| Quantified Difference | Unique reaction pathway; only 4,6,7-trichloro pattern allows this selective activation |
| Conditions | Pd-catalyzed hydro-dehalogenation conditions |
Why This Matters
This single-step, high-selectivity transformation provides a direct route to a differentiated building block (2,7-dichloropyrido[3,2-d]pyrimidine) for constructing 2,7-diarylated pyrido[3,2-d]pyrimidines, a motif of high interest in kinase inhibition.
- [1] Tikad, A., et al. (2013). Efficient Access to 2,7-Diarylated Pyrido[3,2-d]pyrimidines Involving Regioselective Pallado-dehalogenation and Suzuki Cross-Coupling Reactions. Synthesis, 45(4), 491-500. View Source
- [2] Tikad, A., Routier, S., et al. (2006). Efficient Access to Novel Mono- and Disubstituted Pyrido[3,2-d]pyrimidines. Synlett, 2006(12), 1938-1942. View Source
